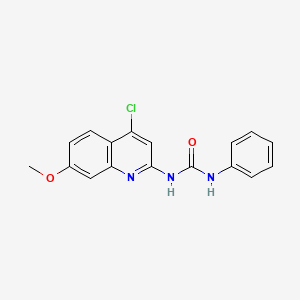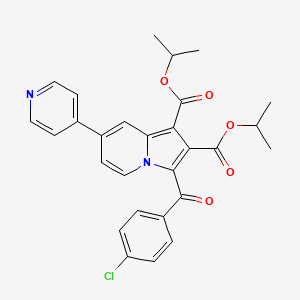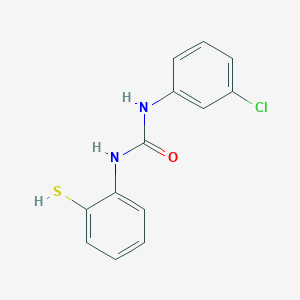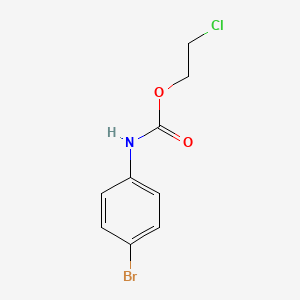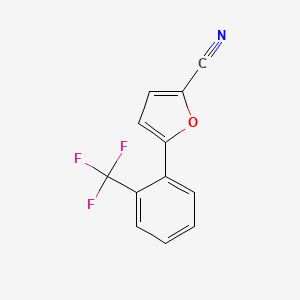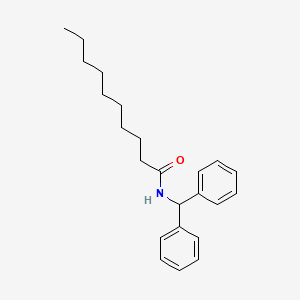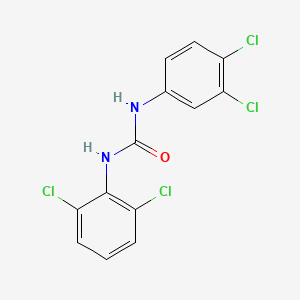![molecular formula C16H17BrN2O3S B11954771 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a p-toluenesulfonic acid group and a 5-bromo-2-ethoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with p-toluenesulfonyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and sulfonic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects.
Comparación Con Compuestos Similares
- P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
- P-TOLUENESULFONIC ACID (5-CHLORO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE
- P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZINE
Comparison: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is unique due to the presence of both the bromo and ethoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C16H17BrN2O3S |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-22-16-9-6-14(17)10-13(16)11-18-19-23(20,21)15-7-4-12(2)5-8-15/h4-11,19H,3H2,1-2H3/b18-11+ |
Clave InChI |
SGRBDZRDILQBNH-WOJGMQOQSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


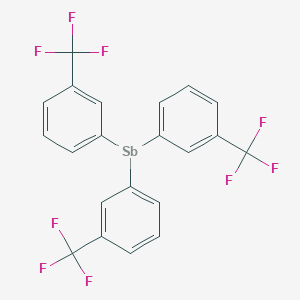


![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
